molecular formula C21H28N4O2S B2824333 4-tert-butyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 1105203-08-4

4-tert-butyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2824333
CAS No.: 1105203-08-4
M. Wt: 400.54
InChI Key: MTMXRCHPAILWFO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a thieno[3,4-c]pyrazole core, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-tert-butyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves multiple steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The tert-butyl group is introduced via alkylation reactions, and the benzamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thieno[3,4-c]pyrazole core can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-butyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and benzamide analogs. Compared to these compounds, 4-tert-butyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-tert-butyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-5-10-22-18(26)11-25-19(16-12-28-13-17(16)24-25)23-20(27)14-6-8-15(9-7-14)21(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMXRCHPAILWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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